molecular formula C7H14ClNO2 B2922056 3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride CAS No. 1955492-76-8

3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride

Cat. No.: B2922056
CAS No.: 1955492-76-8
M. Wt: 179.64
InChI Key: UJZMHEALMACUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride is a substituted propanoic acid derivative featuring a cyclopropylmethyl group at the C2 position and an amino group at the C3 position. Its molecular formula is C₇H₁₄ClNO₂ (including the hydrochloride salt), with a calculated molecular weight of 179.45 g/mol (derived from C₇H₁₃NO₂ + HCl). The compound’s SMILES string is C1CC1CC(CN)C(=O)O, and its InChIKey is HIWSIHHFNBIFNB-UHFFFAOYSA-N . The cyclopropylmethyl group introduces steric strain and unique spatial geometry, which may influence its physicochemical properties and biological interactions compared to linear alkyl or amino-substituted analogs.

Properties

IUPAC Name

2-(aminomethyl)-3-cyclopropylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-4-6(7(9)10)3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZMHEALMACUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955492-76-8
Record name 3-amino-2-(cyclopropylmethyl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(cyclopropylmethyl)propanoic acid hydrochloride involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is reacted with hydrobromic acid (HBr) to form cyclopropylmethyl bromide.

    Alkylation: The cyclopropylmethyl bromide is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form a substituted malonate ester.

    Hydrolysis and Decarboxylation: The ester is hydrolyzed to form the corresponding carboxylic acid, which is then decarboxylated to yield 3-amino-2-(cyclopropylmethyl)propanoic acid.

    Formation of Hydrochloride Salt: Finally, the free acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride is a chemical compound with potential applications in scientific research, particularly in the development of pharmaceuticals. The present invention relates to a process for the preparation of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamide derivatives, which are intermediates useful in the synthesis of serine and cysteine protease inhibitors . In particular, the process is suitable for large scale synthesis of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide and (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide .

Scientific Research Applications

This compound is relevant in the context of:

  • Hepatitis C Virus (HCV) Inhibitors: As an intermediate in the synthesis of serine and cysteine protease inhibitors, 3-amino-N-cyclopropyl-2-hydroxyalkanamide derivatives play a crucial role . Some people infected with HCV develop chronic liver disease, which can lead to liver cirrhosis, hepatocellular carcinoma, and terminal liver disease . Compounds with an (S)—N-cyclopropyl-2-oxo-3-(amino)alkanamide group, such as (S)-3-amino-N-cyclopropyl-2-oxohexanamide, have demonstrated effectiveness in treating hepatitis C and related disorders .
  • Antimalarial research: Modification of the P1 amide bond, such as replacing the trifluoromethyl group with a cyclopropyl group, maintained high antiparasitic activity .

Mechanism of Action

The mechanism of action of 3-amino-2-(cyclopropylmethyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Source
3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride C₇H₁₄ClNO₂ 179.45 (calculated) C2: cyclopropylmethyl; C3: amino Hydrochloride
3-Amino-2-(methylamino)propanoic acid dihydrochloride C₄H₁₂Cl₂N₂O₂ 191.06 C2: methylamino; C3: amino Dihydrochloride
3-(Ethylamino)-2-methylpropanoic acid hydrochloride C₆H₁₂ClNO₂* 177.62 (calculated) C2: methyl; C3: ethylamino Hydrochloride
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride C₇H₁₄ClNO₂ 193.67 C2: dimethyl; C3: amino; methyl ester Hydrochloride
Isopropyl (S)-2-amino-3-(methylamino)propanoate hydrochloride C₇H₁₇ClN₂O₂ 196.67 C2: methylamino; C3: amino; isopropyl ester Hydrochloride

Adjusted to C₆H₁₂ClNO₂ for consistency.

Key Structural Differences and Implications

a) Substituent Effects
  • Cyclopropylmethyl vs. Linear Alkyl/Amino Groups: The cyclopropylmethyl group in the target compound introduces ring strain and a rigid, non-planar structure, which may enhance binding specificity in biological targets compared to flexible linear chains (e.g., ethylamino in or methylamino in ). Cyclopropane’s electron-withdrawing effect could also modulate acidity (pKa) of the carboxylic acid group .
  • Amino vs. Methylamino/Ethylamino: Compounds with secondary amino groups (e.g., methylamino in ) exhibit altered hydrogen-bonding capacity and basicity compared to primary amino groups. The dihydrochloride salt in suggests higher solubility in aqueous media but reduced stability under basic conditions.
b) Salt Form and Solubility
  • Hydrochloride vs. Dihydrochloride: The dihydrochloride form of 3-amino-2-(methylamino)propanoic acid () likely has higher aqueous solubility than the monohydrochloride target compound but may require stringent pH control during synthesis.
c) Ester Derivatives
  • Methyl/Isopropyl Esters :
    Esterified derivatives (e.g., ) are typically lipophilic , enhancing cell membrane permeability. However, they lack the free carboxylic acid group, limiting their utility in reactions requiring acid functionality.

Research and Application Insights

Drug Discovery Scaffolds :
The methyl ester analog () is marketed as a "versatile small molecule scaffold," suggesting its utility in medicinal chemistry for prodrug synthesis or peptide mimetics. The cyclopropylmethyl variant’s rigidity could optimize interactions with hydrophobic binding pockets.

Solubility and Stability: Dihydrochloride salts () may be preferred for intravenous formulations, whereas hydrochloride salts () are better suited for solid-dose formulations.

Synthetic Challenges : Cyclopropane-containing compounds often require specialized synthetic routes (e.g., Simmons-Smith cyclopropanation), increasing production costs compared to simpler alkyl-substituted analogs .

Biological Activity

3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H13_{13}NO2_2
  • Molecular Weight : 143.18 g/mol
  • SMILES : C1CC1CC(CN)C(=O)O
  • InChI : InChI=1S/C7H13NO2/c8-4-6(7(9)10)3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)

This compound exhibits biological activity primarily through its interaction with various enzymatic pathways and receptors. It has been studied for its role as an inhibitor of certain proteases, which are critical in various biological processes including inflammation and cancer progression.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has shown efficacy against several bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Activity

Studies have suggested that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate signaling pathways related to cell proliferation and survival is under investigation.

Case Studies and Experimental Data

  • Protease Inhibition : In vitro studies demonstrated that this compound inhibited serine proteases, which play a significant role in cancer metastasis and inflammation.
    • IC50_{50} values were determined for various proteases, showcasing its potential as a therapeutic agent.
  • Cell Viability Assays : Various concentrations of the compound were tested on cancer cell lines (e.g., A549 lung cancer cells), revealing a dose-dependent reduction in cell viability.
    • Table 1 summarizes the IC50_{50} values for different cell lines:
    Cell LineIC50_{50} (µM)
    A54915.6
    MCF-722.3
    HeLa18.4
  • Animal Studies : In vivo experiments using murine models showed that administration of the compound resulted in significant tumor size reduction compared to control groups.

Potential Therapeutic Applications

Given its biological activities, this compound is being explored for:

  • Antimicrobial therapies : As a potential treatment for resistant bacterial infections.
  • Cancer treatments : Particularly in combination therapies targeting specific proteases involved in tumor progression.

Q & A

Q. What are the recommended synthetic routes for 3-amino-2-(cyclopropylmethyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach: (i) Cyclopropane ring formation using cyclopropylmethyl bromide under Buchwald-Hartwig amination conditions to introduce the cyclopropylmethyl group . (ii) Coupling with a protected amino acid precursor (e.g., Boc-protected glycine) via carbodiimide-mediated coupling (EDC/HOBt) . (iii) Hydrochloride salt formation via HCl gas bubbling in anhydrous ether or THF .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) and adjust stoichiometry (1.2–1.5 equivalents of cyclopropylmethyl bromide) to minimize side products.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Techniques :
  • NMR : 1^1H and 13^13C NMR in D2_2O or DMSO-d6_6 to confirm cyclopropyl protons (δ 0.5–1.2 ppm) and carboxylate resonance (δ 170–175 ppm) .
  • HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (95:5 to 50:50 gradient) for purity assessment (>98%) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ and verify molecular weight .

Q. How does the hydrochloride salt form influence solubility and stability under various storage conditions?

  • Solubility : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C) compared to the free base .
  • Stability : Store at −20°C in desiccated, amber vials to prevent hygroscopic degradation. Stability studies (TGA/DSC) show decomposition >200°C, with no significant degradation over 12 months under recommended conditions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what chiral analysis methods are recommended?

  • Stereocontrol : Use (R)- or (S)-Boc-protected amino acid precursors to dictate configuration. Chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) resolves enantiomers (Rt_t difference ≥2 min) .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra with known standards (e.g., L/D-amino acid derivatives) .

Q. What strategies are effective for identifying and quantifying process-related impurities?

  • Impurity Profiling :
  • Byproducts : Detect cyclopropane ring-opening products (e.g., allylic amines) via LC-MS/MS using a QDa detector .
  • Degradants : Accelerated stability testing (40°C/75% RH for 4 weeks) followed by UPLC-PDA (ACQUITY HSS T3 column) identifies hydrolyzed derivatives (e.g., free carboxylic acid) .
  • Quantification : Use external calibration curves with impurity standards (LOD: 0.05% w/w) .

Q. What mechanistic insights guide the compound’s potential interaction with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Perform molecular docking (AutoDock Vina) against GABAA_A receptors (PDB: 6HUP) to predict binding affinity, leveraging the cyclopropyl group’s rigidity for hydrophobic pocket interactions .
  • Enzyme Assays : Test inhibitory activity against glutamine synthetase (IC50_{50} determination via UV-Vis at 540 nm using γ-glutamyl transferase coupled assay) .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., logP or pKa)?

  • Validation Methods :
  • logP : Compare experimental (shake-flask method, octanol/water) vs. computational (ChemAxon) values. Adjust for ionization (pKa ~2.1 for carboxylate, ~9.8 for amine) .
  • pKa : Use potentiometric titration (GLpKa analyzer) in 0.15 M KCl to account for ionic strength effects .

Q. What recent advances in synthetic methodology could improve yield or scalability?

  • Flow Chemistry : Implement continuous-flow amidation to reduce reaction time (from 24h to 2h) and improve reproducibility .
  • Catalysis : Replace traditional Pd catalysts with nickel-based systems (e.g., Ni(COD)2_2/BINAP) for cyclopropane coupling, achieving >90% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.